5-(2-Aminobutyl)o-cresol hydrochloride

Serotonin release Synaptosomal assay Serotonin syndrome

Choose H75/12 for non-neurotoxic, acute 5-HT release without the confounds of dopaminergic activity, elevated brain tryptophan, or long-term serotonergic neurodegeneration. Unlike p-chloroamphetamine or fenfluramine, this hydrochloride salt is the sole agent in its class that lacks neurotoxic effects and does not elevate tryptophan, enabling repeat-dose and longitudinal study designs with temporal precision (t1/2 ~1-1.5h). Ideal for SSRI screening, thermoregulation studies, and experiments isolating 5-HT release from MAO inhibition. Available as a high-purity reference standard for in vivo R&D.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 29440-91-3
Cat. No. B1226139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminobutyl)o-cresol hydrochloride
CAS29440-91-3
Synonyms4-methyl-alpha-ethyl-m-tyramine
alpha-ethyl-3-hydroxy-4-methylphenethylamine hydrochloride
alpha-ethyl-4-methylmetatyramine
H 75-12
H75-12
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCC(CC1=CC(=C(C=C1)C)O)N.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-10(12)6-9-5-4-8(2)11(13)7-9;/h4-5,7,10,13H,3,6,12H2,1-2H3;1H
InChIKeySOQVPIWPZBXBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminobutyl)o-cresol hydrochloride (H75/12) – Pharmacological Identity and Procurement Rationale for Serotonergic Research


5-(2-Aminobutyl)o-cresol hydrochloride (CAS 29440-91-3), systematically named 5-(2-aminobutyl)-2-methylphenol hydrochloride and widely designated by the research code H75/12, is a substituted phenethylamine derivative classified as a serotonin (5-HT) releasing agent and inhibitor of monoamine oxidase (MAO) within serotonergic and noradrenergic neurons [1]. Unlike many in-class phenethylamine-based 5-HT releasers, H75/12 possesses a 4-methyl substitution on the aromatic ring combined with an α-ethyl group on the side chain, structural features that confer a distinct pharmacological profile characterised by potent 5-HT release, MAO inhibition selective to monoaminergic neurons, and a notable absence of long-term serotonergic neurotoxicity [1][2]. The hydrochloride salt (MW 215.72 g/mol) provides aqueous solubility suitable for in vivo dosing paradigms, and the compound is available as a reference standard through specialty chemical suppliers for non-human research applications .

Why 5-(2-Aminobutyl)o-cresol hydrochloride (H75/12) Cannot Be Replaced by Other 5-HT Releasers in Mechanistic Studies


Superficially, 5-(2-Aminobutyl)o-cresol hydrochloride (H75/12) appears interchangeable with other phenethylamine-derived serotonin releasers such as p-chloroamphetamine (p-CA), fenfluramine, p-chlorophenylethylamine (p-Cl-PEA), or p-methoxyphenylethylamine (p-CH₃O-PEA). All five compounds release [³H]5-HT from brain synaptosomes with similar ED₅₀ values (0.34–0.70 μM) [1]. However, generic substitution fails because H75/12 exhibits a unique combination of three features not shared by any single comparator: (i) it is the only agent in this class that does not elevate brain tryptophan concentration [1]; (ii) it is the only agent that lacks long-term neurotoxic effects on brain 5-HT, 5-HIAA, and tryptophan hydroxylase activity, in contrast to p-CA and fenfluramine [1]; and (iii) it produces negligible dopamine release, unlike p-CA which markedly elevates extracellular dopamine—a property mechanistically linked to serotonergic neurotoxicity [2]. These differential characteristics mean that H75/12 is the preferred tool for experiments requiring acute, non-neurotoxic 5-HT depletion without confounding dopaminergic or tryptophan-related metabolic perturbations.

Quantitative Differentiation of 5-(2-Aminobutyl)o-cresol hydrochloride (H75/12) Relative to Closest Serotonin-Releasing Comparators


Equivalent In Vitro 5-HT Releasing Potency but Divergent Serotonin Syndrome Induction In Vivo

In a direct head-to-head comparison of five 5-HT releasers, H75/12 demonstrated [³H]5-HT release from mouse brain synaptosomes with an ED₅₀ within the range of 0.34–0.70 μM, comparable to p-chloroamphetamine, fenfluramine, p-Cl-PEA, and p-CH₃O-PEA [1]. However, despite equivalent in vitro potency, H75/12 was the only compound that failed to produce the serotonin syndrome at doses where the other four releasers were equipotent, indicating a divergence between its synaptosomal releasing activity and its in vivo functional effects [1].

Serotonin release Synaptosomal assay Serotonin syndrome In vivo pharmacology

Unique Absence of Brain Tryptophan Elevation Among Structurally Related 5-HT Releasers

Among the five 5-HT releasers tested by Hwang et al. (1980), H75/12 was the only compound that did not elevate brain tryptophan concentration [1]. The other four releasers (p-chloroamphetamine, fenfluramine, p-Cl-PEA, p-CH₃O-PEA) all significantly increased brain tryptophan levels, a metabolic perturbation that complicates interpretation of 5-HT turnover studies [1].

Tryptophan metabolism Serotonin biosynthesis Neurochemical profiling

Absence of Long-Term Serotonergic Neurotoxicity: H75/12 vs. p-Chloroamphetamine and Fenfluramine

In the direct comparator study by Hwang et al. (1980), H75/12 and p-CH₃-PEA did not produce any long-term effects on brain 5-HT, 5-hydroxyindoleacetic acid (5-HIAA), or tryptophan hydroxylase activity, in stark contrast to p-chloroamphetamine and fenfluramine which caused sustained reductions in all three serotonergic markers consistent with neurotoxicity [1]. Additionally, Johnson et al. (1993) demonstrated that H75/12, unlike p-CA, produces no elevation of extracellular dopamine, a key mediator of p-CA-induced serotonergic neurotoxicity [2].

Neurotoxicity Serotonin depletion 5-HIAA Tryptophan hydroxylase Long-term effects

MAO Inhibition Selectivity Within Serotonergic and Noradrenergic Neurons vs. Unselective MAO Inhibitors

Fagervall et al. (1988) demonstrated that H75/12 and its structural analog H77/77 (4,alpha-dimethyl-m-tyramine) both produced pronounced protection of MAO against irreversible inhibition by phenelzine specifically within serotonergic and noradrenergic neurons, with much less effect outside these neurons [1]. However, in contrast to other neuron-selective MAO inhibitors, H75/12 decreased 5-HT concentration in the hypothalamus, demonstrating that its 5-HT releasing effect dominates over its MAO inhibitory effect—a dual pharmacological mechanism not shared by classical MAO inhibitors [1]. This dual action (release + neuron-selective MAO inhibition) creates a net decrease in 5-HT stores, rather than the increase typically seen with pure MAO inhibitors.

Monoamine oxidase inhibition Neuron-selective MAOI Phenelzine protection assay Serotonergic neurons

Brain Pharmacokinetics: Rapid Uptake and Defined Half-Life Supporting Reproducible Dosing Schedules

Meisch et al. (1975) characterised the brain pharmacokinetics of H75/12 in mice and rats, reporting a maximum brain concentration of approximately 6 μg/g achieved 30–60 min after a 25 mg/kg i.p. dose, with brain elimination half-lives of 1.0 h (mouse) and 1.5 h (rat) [1]. Significant brain 5-HT release (depletion) was observed after a single injection of 25 mg/kg in rats and 100 mg/kg in mice [1]. These defined pharmacokinetic parameters enable precise experimental timing of behavioural or neurochemical endpoints and distinguish H75/12 from agents with longer or less predictable brain residence times.

Brain pharmacokinetics Half-life 5-HT depletion time course Dosing optimisation

H75/12-Induced Hyperthermia as a Selective Serotonergic Functional Readout

H75/12 administration to rats produces a marked and reproducible enhancement of body temperature, an effect that is selectively antagonised by serotonin uptake inhibitors, confirming its utility as a specific in vivo probe of serotonergic function [1]. This hyperthermic response provides a quantitative, physiologically relevant endpoint that is pharmacologically distinguishable from the non-specific hyperthermia produced by dopaminergic or noradrenergic stimulants.

Hyperthermia Serotonin syndrome Thermoregulation SSRI interaction

Preferred Application Scenarios for 5-(2-Aminobutyl)o-cresol hydrochloride (H75/12) Based on Experimental Evidence


Acute, Non-Neurotoxic 5-HT Depletion for Behavioural Pharmacology Studies

H75/12 is the optimal tool for experiments requiring acute reduction of brain 5-HT without the confound of progressive serotonergic neurodegeneration. Unlike p-chloroamphetamine or fenfluramine, H75/12 produces no long-term depletion of 5-HT, 5-HIAA, or tryptophan hydroxylase activity [1]. This enables repeat-dose or longitudinal study designs where maintenance of serotonergic neuronal integrity is essential. The well-characterised brain half-life of ~1.0–1.5 h [4] further supports acute depletion/recovery time-course experiments with temporal precision.

Dissecting 5-HT Release from MAO Inhibition in Serotonergic Neurons

H75/12 is uniquely suited for studies that aim to separate the contributions of 5-HT release from MAO inhibition within serotonergic neurons. The compound simultaneously inhibits MAO within serotonergic and noradrenergic neurons (demonstrated via protection against phenelzine) while producing a net decrease in hypothalamic 5-HT concentration, indicating that its releasing effect dominates over MAO inhibition [2]. This dual pharmacology cannot be replicated by combining separate releasing agents and MAO inhibitors, as the neuron-selective accumulation of H75/12 is integral to its mechanism.

5-HT Metabolism Studies Requiring Unconfounded Tryptophan Precursor Availability

For experiments measuring 5-HT synthesis, turnover, or metabolic flux, H75/12 is the preferred 5-HT releaser because it is the only agent in its class that does not elevate brain tryptophan concentration [1]. All other tested 5-HT releasers (p-CA, fenfluramine, p-Cl-PEA, p-CH₃O-PEA) increase precursor availability, introducing a significant confound into metabolic calculations [1]. Researchers can therefore attribute changes in 5-HT and 5-HIAA solely to release and degradation rather than altered synthesis.

Serotonergic Hyperthermia Model for Antidepressant and SSRI Screening

H75/12 produces a robust, reproducible hyperthermic response in rats that is selectively blocked by serotonin uptake inhibitors, making it an ideal in vivo probe for screening SSRI efficacy or characterising 5-HT receptor involvement in thermoregulation [5]. Because H75/12 does not release dopamine [3], the hyperthermia is a purely serotonergic readout, free of the dopaminergic contribution that complicates interpretation with p-chloroamphetamine.

Quote Request

Request a Quote for 5-(2-Aminobutyl)o-cresol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.